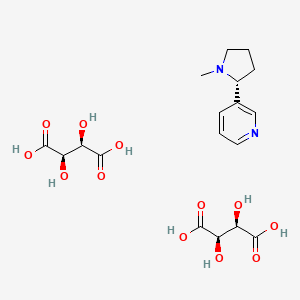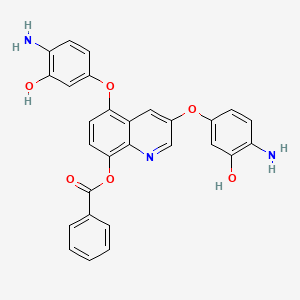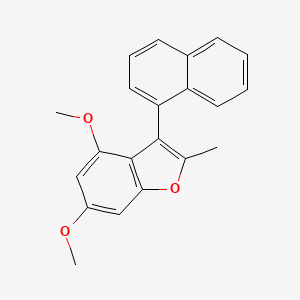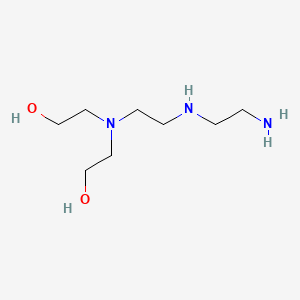
(R)-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyridine ring attached to a methylpyrrolidine moiety, further complexed with dihydroxysuccinate groups. Its intricate structure allows for diverse chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) typically involves multi-step organic synthesis techniques. The initial step often includes the formation of the pyridine ring, followed by the introduction of the methylpyrrolidine group through nucleophilic substitution reactions. The final step involves the complexation with dihydroxysuccinate groups under controlled conditions, such as specific pH and temperature settings, to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical pathways and molecular interactions.
Medicine
In medicine, ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) is investigated for its potential therapeutic applications. Its unique chemical properties may allow for the development of new drugs targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the formulation of high-performance materials.
Wirkmechanismus
The mechanism of action of ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate)
- ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2S,3S)-2,3-dihydroxysuccinate)
- ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3S)-2,3-dihydroxysuccinate)
Uniqueness
What sets ®-3-(1-Methylpyrrolidin-2-yl)pyridine bis((2R,3R)-2,3-dihydroxysuccinate) apart from similar compounds is its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The precise arrangement of atoms in this compound allows for unique interactions with molecular targets, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
50915-69-0 |
|---|---|
Molekularformel |
C18H26N2O12 |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2R)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t10-;2*1-,2-/m111/s1 |
InChI-Schlüssel |
RFEJUZJILGIRHQ-VGHAOCGRSA-N |
Isomerische SMILES |
CN1CCC[C@@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine](/img/structure/B12899958.png)
![1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[(2,2-diphenylethyl)amino]ethan-1-one](/img/structure/B12899963.png)
![8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12899964.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B12899972.png)
![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)

![6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899988.png)
![N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide](/img/structure/B12900003.png)
![8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12900009.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)

![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
